MAGE-2 is classified as an oncofetal antigen, which means it is typically expressed during fetal development and re-expressed in certain tumors, particularly melanoma. The antigen's expression in tumor cells makes it a target for immunotherapeutic strategies. MAGE-2 belongs to a family of cancer/testis antigens, which are predominantly expressed in male germ cells and various tumors but not in normal somatic tissues .
The synthesis of MAGE-2 (212-220) can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and liquid-phase synthesis.
Technical details regarding the purity and yield of synthesized peptides are critical, with high purity (typically >95%) being essential for biological applications .
The molecular structure of MAGE-2 (212-220) can be represented by its linear sequence EGDCAPEEK. This peptide consists of nine amino acids that contribute to its specific conformation and biological activity.
Understanding the three-dimensional structure is crucial for elucidating how MAGE-2 interacts with T cell receptors during immune responses .
MAGE-2 itself does not undergo traditional chemical reactions like small organic molecules; instead, its interactions are primarily biological:
These interactions are pivotal in developing therapeutic strategies targeting cancer cells expressing MAGE-2 .
The mechanism of action of MAGE-2 (212-220) involves several key steps:
Data from clinical trials indicate that targeting MAGE-2 can lead to significant anti-tumor activity, especially when combined with other immunotherapeutic agents .
Relevant analyses include:
These properties are essential for ensuring effective application in research and clinical settings .
MAGE-2 (212-220) has significant applications in:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: